N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(3-CHLORO-4-METHYLPHENYL)AMINE
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Overview
Description
N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(3-CHLORO-4-METHYLPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a quinoline core, chloro substituents, and a dithiolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(3-CHLORO-4-METHYLPHENYL)AMINE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Chloro Substituents: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Dithiolo Ring: The dithiolo ring can be introduced through a cyclization reaction involving sulfur-containing reagents.
Final Coupling Reaction: The final step involves coupling the quinoline derivative with 3-chloro-4-methylphenylamine under conditions that promote the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The chloro substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Derivatives with different substituents replacing the chloro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The dithiolo ring and chloro substituents play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(8-chloro-4,4-dimethyl-4,5-dihydro-1H-quinolin-1-ylidene)-N-(3-chloro-4-methylphenyl)amine: Lacks the dithiolo ring.
N-(8-chloro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-(4-methylphenyl)amine: Lacks the chloro substituent on the phenyl ring.
Uniqueness
The presence of both the dithiolo ring and the specific chloro substituents makes N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(3-CHLORO-4-METHYLPHENYL)AMINE unique
Properties
Molecular Formula |
C19H16Cl2N2S2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
8-chloro-N-(3-chloro-4-methylphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C19H16Cl2N2S2/c1-10-4-6-12(9-14(10)21)22-18-16-13-8-11(20)5-7-15(13)23-19(2,3)17(16)24-25-18/h4-9,23H,1-3H3 |
InChI Key |
QPSBHCDKMRIQCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)Cl)(C)C)SS2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)Cl)(C)C)SS2)Cl |
Origin of Product |
United States |
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